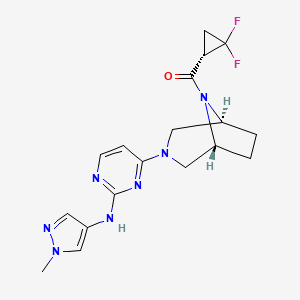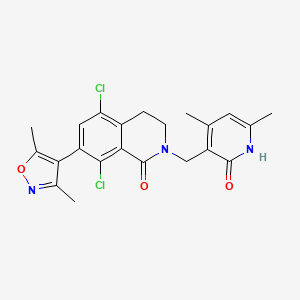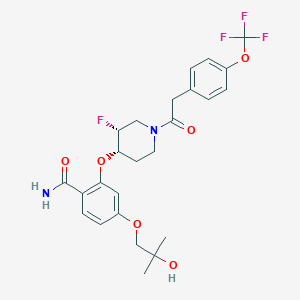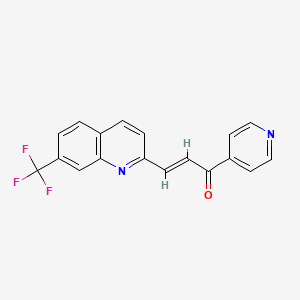
PFK-158
描述
PFK-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase (PFKFB3), an enzyme that plays a crucial role in regulating glycolysis in cancer cells. By inhibiting PFKFB3, this compound suppresses glucose metabolism, which is essential for the rapid growth and proliferation of cancer cells .
科学研究应用
PFK-158 具有广泛的科学研究应用,特别是在以下领域:
化学: this compound 用作工具化合物来研究 PFKFB3 在糖酵解和癌症代谢中的作用。
生物学: 研究人员使用 this compound 来研究癌细胞增殖和存活中涉及的代谢途径。
作用机制
PFK-158 通过抑制控制细胞内果糖-2,6-二磷酸浓度的酶 6-磷酸果糖-2-激酶 (PFKFB3) 发挥其作用。这种抑制导致糖酵解通量下降,减少了癌细胞用于能量产生的葡萄糖供应。 结果,癌细胞会经历代谢压力,导致生长抑制和凋亡 .
生化分析
Biochemical Properties
PFK-158 plays a crucial role in biochemical reactions by inhibiting PFKFB3, an enzyme that controls the intracellular concentration of fructose-2,6-bisphosphate . This compound interacts with PFKFB3 and inhibits its activity, thereby suppressing glucose metabolism in cancer cells .
Cellular Effects
This compound has been shown to have a broad range of effects on various types of cells. It selectively suppresses glucose metabolism in cancer cells, leading to reduced ATP production and lactate release, and induces apoptosis and autophagy . Furthermore, this compound has been found to inhibit the immunosuppressive Th17 cells and myeloid-derived suppressor cells (MDSCs) in advanced cancer patients .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PFKFB3, inhibiting its activity and thereby suppressing glycolysis in cancer cells . This leads to a decrease in the production of ATP and lactate, and induces apoptosis and autophagy .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to cause significant growth inhibition in multiple human and syngeneic preclinical models
Metabolic Pathways
This compound is involved in the glycolytic pathway, where it inhibits the enzyme PFKFB3 . This leads to a decrease in the intracellular concentration of fructose-2,6-bisphosphate, an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme of glycolysis .
准备方法
合成路线和反应条件
PFK-158 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以达到所需的抑制活性。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对成本效益、可扩展性和符合监管标准进行了优化。 这涉及使用大型反应器、连续监测反应参数以及严格的质量控制措施,以确保最终产品的质量一致性和安全性 .
化学反应分析
反应类型
PFK-158 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以修饰 this compound 的官能团,可能改变其抑制活性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
这些反应形成的主要产物包括 this compound 的氧化、还原和取代衍生物,每种产物都具有独特的化学和生物学特性 .
相似化合物的比较
PFK-158 作为 PFKFB3 抑制剂,具有高度选择性和效力,这使其独树一帜。类似的化合物包括:
PFK-015: 另一种 PFKFB3 抑制剂,具有类似的抑制活性,但药代动力学特性不同。
属性
IUPAC Name |
(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOMYABKVAZCN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462249-75-7 | |
| Record name | PFK-158 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462249757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PFK-158 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HOK1JQ203 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PFK-158 is a potent and selective inhibitor of PFKFB3. [, ] It binds to and inhibits the activity of PFKFB3, interfering with its ability to synthesize fructose-2,6-bisphosphate (F2,6BP). []
ANone: By inhibiting PFKFB3, this compound reduces the intracellular concentration of F2,6BP, a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1). [, ] This leads to the inhibition of glycolysis, a crucial metabolic pathway that provides energy and building blocks for rapidly proliferating cells, including cancer cells. [, , , ]
ANone: this compound disrupts the energy production and biosynthesis of macromolecules in cancer cells by inhibiting glycolysis, leading to reduced cell proliferation and increased apoptosis. [, , , ] In preclinical models, this compound has demonstrated significant growth inhibition in various human-derived tumors and syngeneic murine models. [, ]
ANone: The molecular formula of this compound is C18H11F3N2O and its molecular weight is 328.29 g/mol. [, ]
ANone: While specific spectroscopic data is not provided in the research, the synthesis and characterization of this compound and its derivatives have been described. []
ANone: In vitro studies have shown that this compound effectively inhibits PFKFB3 activity, reduces glucose uptake, decreases lactate production, and induces apoptosis in various cancer cell lines. [, , , , , , , , ]
ANone: Yes, preclinical studies using mouse models of human cancers have demonstrated significant tumor growth inhibition and reduced metastasis with this compound treatment, both as a single agent and in combination with chemotherapy or targeted therapies. [, , , , , , , ]
ANone: Yes, a phase I clinical trial (NCT02044861) investigated the safety and tolerability of this compound in patients with advanced solid malignancies. [, ] The study also assessed the drug's impact on F2,6BP levels and immune cell populations.
ANone: Research suggests that PFKFB4, another member of the PFKFB family, may compensate for PFKFB3 inhibition. [] Therefore, simultaneous targeting of both PFKFB3 and PFKFB4 could be a potential strategy to overcome resistance. [] Additionally, some studies suggest that PFKFB3 inhibition can induce necroptosis, and silencing necroptosis-related genes might contribute to resistance in certain cancer cells. []
ANone: While specific drug delivery strategies for this compound are not extensively discussed in the provided research, efficient delivery to the target tissues is crucial for its therapeutic success. Further research might explore nanoparticle-based drug delivery systems or antibody-drug conjugates to improve its tumor targeting and therapeutic index.
ANone: this compound has been shown to inhibit the differentiation and function of myeloid-derived suppressor cells (MDSCs) and Th17 cells, both of which contribute to immunosuppression within the tumor microenvironment. [, , ] This immunomodulatory effect of this compound suggests potential benefits when combined with immunotherapy approaches. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)
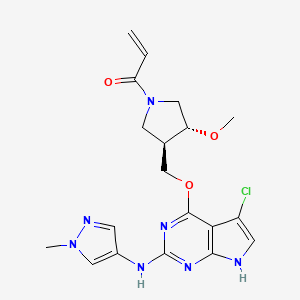
![3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide](/img/structure/B609992.png)

![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
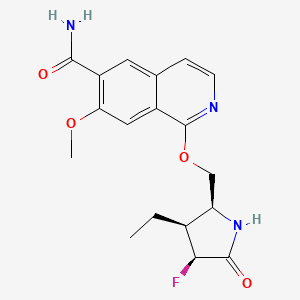
![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)
